

# 1,1-Diethoxypentane-d10 CAS number and molecular weight

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## Compound of Interest

Compound Name: 1,1-Diethoxypentane-d10

Cat. No.: B15600299

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## An In-Depth Technical Guide to 1,1-Diethoxypentane-d10

This guide provides comprehensive technical information on **1,1-Diethoxypentane-d10**, tailored for researchers, scientists, and professionals in drug development. The focus is on its chemical properties, synthesis, and its primary application as an internal standard in quantitative analytical methods.

## Core Compound Data

**1,1-Diethoxypentane-d10** is the deuterated isotopologue of 1,1-diethoxypentane, also known as valeraldehyde diethyl acetal. The "d10" designation signifies that ten hydrogen atoms on the two ethyl groups have been replaced by deuterium atoms. While a specific CAS number for **1,1-Diethoxypentane-d10** is not readily found in public chemical databases, indicating it may not be a commonly cataloged or commercially available compound, its fundamental properties can be derived. The non-deuterated form has the CAS number 3658-79-5.<sup>[1][2][3][4]</sup>

The key quantitative data for both the deuterated and non-deuterated forms are summarized below for direct comparison.

Property	1,1-Diethoxypentane	1,1-Diethoxypentane-d10	Data Source
CAS Number	3658-79-5	Not readily available	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>10</sub> D <sub>10</sub> O <sub>2</sub>	Calculated
Molecular Weight	~160.25 g/mol	~170.31 g/mol	[1][5][6][7] / Calculated
Canonical SMILES	CCCCC(OCC)OCC	CCCCC(OCC([2H]) ([2H])[2H])OCC([2H]) ([2H])[2H])	-

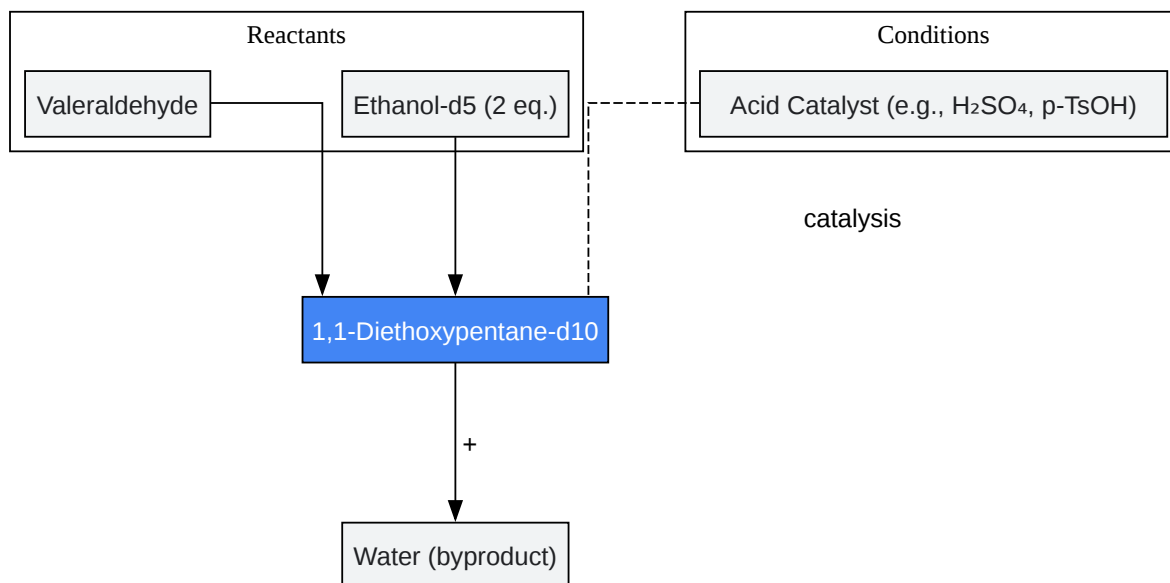
Note: The molecular weight for the deuterated compound is calculated based on the substitution of 10 hydrogen atoms (atomic mass  $\approx 1.008$  amu) with 10 deuterium atoms (atomic mass  $\approx 2.014$  amu).

## Synthesis of 1,1-Diethoxypentane-d10

The synthesis of **1,1-Diethoxypentane-d10** follows the general principle of acetal formation from an aldehyde and an alcohol under acidic conditions. In this case, valeraldehyde is reacted with deuterated ethanol (ethanol-d5 or ethanol-d6, depending on the desired labeling pattern on the ethyl group) in the presence of an acid catalyst.

## Synthetic Pathway

The logical pathway for the synthesis is the acid-catalyzed nucleophilic addition of deuterated ethanol to valeraldehyde.



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Caption: Synthetic pathway for **1,1-Diethoxypentane-d10**.

## Detailed Experimental Protocol

This protocol describes a general laboratory procedure for the synthesis of **1,1-Diethoxypentane-d10**.

Materials:

- Valeraldehyde (pentanal), ≥97% purity
- Ethanol-d5 (C<sub>2</sub>D<sub>5</sub>OH) or Ethanol-d6 (CD<sub>3</sub>CD<sub>2</sub>OH), isotopic purity ≥99%
- Anhydrous p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Anhydrous sodium sulfate or magnesium sulfate

- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Dean-Stark apparatus (optional, for water removal)

#### Procedure:

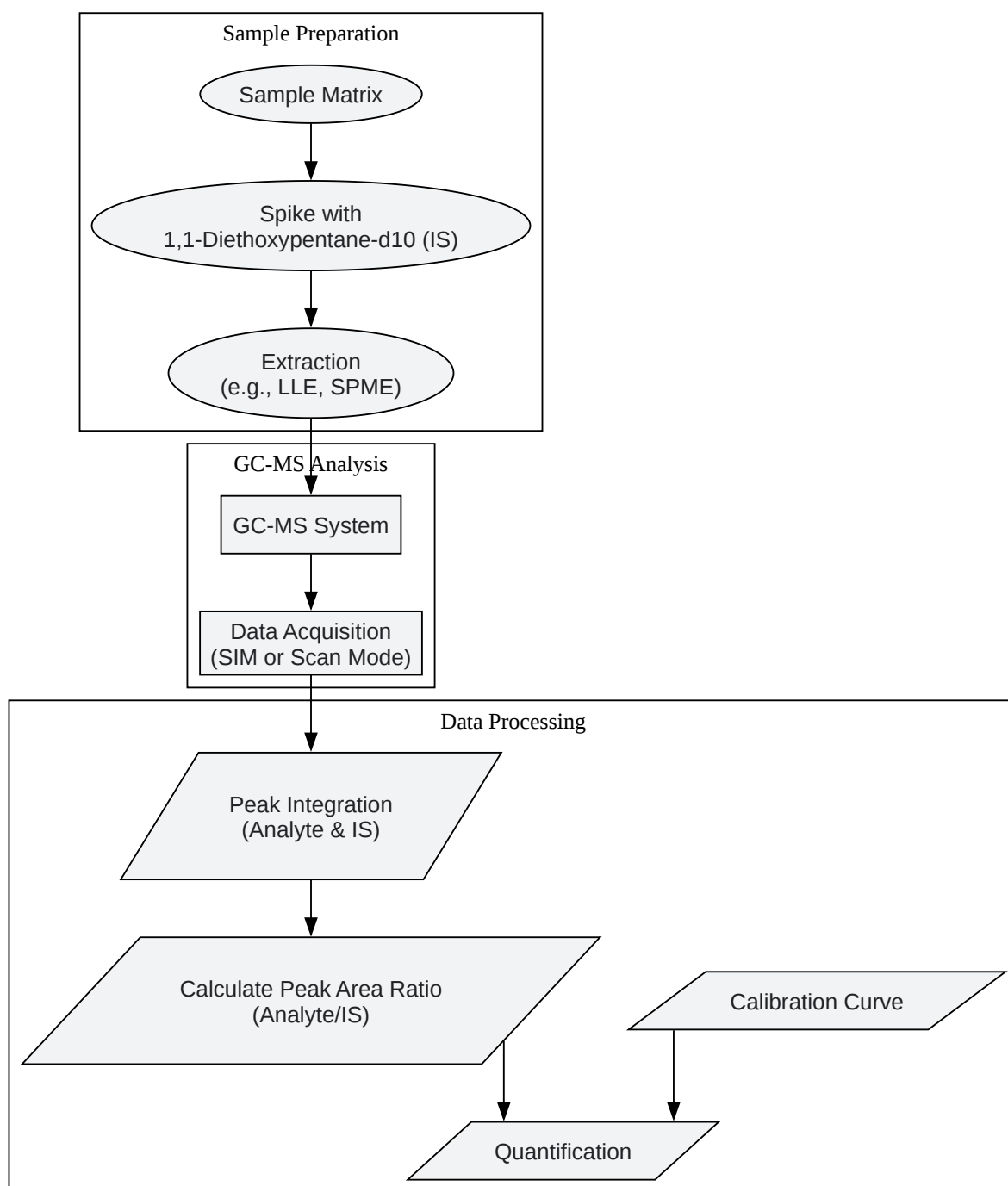
- **Reaction Setup:** A round-bottom flask is charged with valeraldehyde (1 equivalent) and an excess of deuterated ethanol (2.5 to 3 equivalents). The flask is equipped with a reflux condenser.
- **Catalyst Addition:** A catalytic amount of an acid catalyst, such as p-TsOH (0.01-0.05 equivalents), is added to the mixture.
- **Reaction:** The mixture is heated to reflux. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the valeraldehyde peak and the appearance of the product peak. If a Dean-Stark apparatus is used, the removal of water provides a visual indication of the reaction's progress.
- **Work-up:** After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- **Extraction:** The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **1,1-Diethoxypentane-d10**.

## Application in Quantitative Analysis

The primary application of **1,1-Diethoxypentane-d10** is as an internal standard (IS) for the quantification of its non-deuterated analog in various matrices using techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[8][9][10][11][12]</sup> Deuterated standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, but are distinguishable by their mass.<sup>[8][9][10][11][12]</sup>

## Experimental Workflow for Quantification using GC-MS

The following diagram illustrates a typical workflow for the quantification of a volatile analyte in a sample matrix using a deuterated internal standard.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

## Detailed Protocol for GC-MS Quantification

This protocol outlines the general steps for quantifying 1,1-diethoxypentane in a sample using **1,1-diethoxypentane-d10** as an internal standard.

### 1. Preparation of Standards and Samples:

- **Calibration Standards:** A series of calibration standards are prepared by spiking a blank matrix with known concentrations of non-deuterated 1,1-diethoxypentane.
- **Internal Standard Spiking:** A fixed concentration of **1,1-diethoxypentane-d10** working solution is added to all calibration standards, quality control samples, and unknown samples.

### 2. Sample Extraction:

- The samples are subjected to an appropriate extraction method to isolate the analyte and internal standard from the matrix. For a volatile compound like 1,1-diethoxypentane, this could involve liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or purge and trap.

### 3. GC-MS Analysis:

- **Gas Chromatography:** An aliquot of the extract is injected into the GC system. A non-polar capillary column is typically used to separate the analyte from other components. The oven temperature program is optimized to achieve good peak shape and separation.
- **Mass Spectrometry:** The mass spectrometer is operated in a mode that allows for the selective detection of both the analyte and the internal standard. Selected Ion Monitoring (SIM) is often preferred for its high sensitivity and selectivity. Specific ions for 1,1-diethoxypentane (e.g.,  $m/z$  103, 115) and **1,1-diethoxypentane-d10** (e.g.,  $m/z$  113, 125, assuming deuteration on the ethoxy groups) would be monitored.

### 4. Data Analysis:

- **Peak Integration:** The peak areas of the selected ions for both the analyte and the internal standard are integrated.

- **Calibration Curve:** A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
- **Quantification:** The concentration of 1,1-diethoxypentane in the unknown samples is determined by calculating their analyte-to-internal standard peak area ratios and interpolating the concentration from the calibration curve.

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